molecular formula C4H8FNO3 B018676 4-Fluorothreonine CAS No. 102130-93-8

4-Fluorothreonine

Cat. No. B018676
CAS RN: 102130-93-8
M. Wt: 137.11 g/mol
InChI Key: GTFWIYJIEXNAOL-GBXIJSLDSA-N
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Description

4-Fluorothreonine is an antibacterial produced by Streptomyces cattleya . It is the only naturally occurring fluorinated amino acid discovered so far .


Synthesis Analysis

The synthesis of 4-Fluorothreonine involves the overexpression and biochemical characterization of 4-fluorothreonine transaldolase from Streptomyces sp. MA37 (FTaseMA), a homologue of FTase previously identified in the biosynthesis of 4-FT in S. cattleya . This enzyme displays considerable substrate plasticity to generate 4-FT as well as other β-hydroxy-α-amino acids with various functionalities at the C4 position .


Molecular Structure Analysis

The molecular formula of 4-Fluorothreonine is C4H8FNO3 . The enzyme FTaseMA, involved in its biosynthesis, has a hybrid of two catalytic domains, serine hydroxymethyltransferase (S) and aldolase (A) .


Chemical Reactions Analysis

The enzyme FTaseMA displays considerable substrate plasticity to generate 4-FT as well as other β-hydroxy-α-amino acids using various aldehydes and L-threonine as substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluorothreonine can be found on the PubChem database .

Scientific Research Applications

  • Biocatalyst for Medical Imaging : 4-Fluorothreonine is naturally produced by some plants and actinomycetes species. It serves as a biocatalyst for synthesizing [18F]-labeled radiotracers, which are crucial in medical imaging technologies (Carvalho & Oliveira, 2017).

  • Synthetic and Theoretical Investigations : The compound is a focus in synthetic and theoretical research, including spectroscopic characterization and conformational analysis (Potenti et al., 2021).

  • Protein Engineering : As a fluoro amino acid, 4-fluorothreonine can be used to fluorinate proteins, enhancing their stability, folding, activity, and fluorescence characteristics (Odar, Winkler, & Wiltschi, 2015).

  • Biosynthesis and Enzymology : Its biosynthesis in Streptomyces cattleya provides insights into the production and enzymology of fluorometabolites (Murphy, Schaffrath, & O'Hagan, 2003).

  • Therapeutic Small Molecule Design : Streptomyces cattleya incorporates fluorothreonine into protein, showing potential in designing therapeutic small molecules (McMurry & Chang, 2017).

  • Modeling Biomolecules : The complex conformational landscape of 4-fluoro-threonine aids in accurately modeling fluorine-substitution effects in biomolecules (Barone et al., 2023).

  • Biotransformation Studies : Research has validated the biosynthetic pathway of 4-fluorothreonine from fluoride ion in Streptomyces cattleya (Deng et al., 2008).

  • Medicinal Chemistry : The production of fluorometabolites from fluoride ion in host organisms leads to the creation of valuable new chemical entities in medicinal chemistry (Eustáquio, O'Hagan, & Moore, 2010).

  • Antibacterial Applications : 4-Fluorothreonine has demonstrated an in vitro antibacterial spectrum (Sanada et al., 1986).

  • Chemo-enzymatic Applications : An enzyme from Streptomyces sp. MA37 generates 4-fluorothreonine and other α-hydroxy-β-amino acids, opening up chemo-enzymatic applications (Wu et al., 2020).

Mechanism of Action

The enzyme FTaseMA is a Zn2±dependent enzyme, the first example of a pyridoxal phosphate (PLP) enzyme family fused with a metal-binding domain carrying out a distinct catalytic role . The active site of the A domain has a historical reminiscent feature in metal-dependent aldolases .

Future Directions

The enzyme FTaseMA, involved in the biosynthesis of 4-FT, shows considerable substrate plasticity, giving the prospect of new chemo-enzymatic applications . This suggests potential future directions in the exploration and application of this enzyme in the production of various β-hydroxy-α-amino acids.

properties

IUPAC Name

(2S,3S)-2-amino-4-fluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFWIYJIEXNAOL-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144678
Record name 4-Fluorothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorothreonine

CAS RN

102130-93-8
Record name Threonine, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102130-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorothreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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